molecular formula C9H12N2O6 B12057353 Uridine-15N2

Uridine-15N2

Cat. No.: B12057353
M. Wt: 246.19 g/mol
InChI Key: DRTQHJPVMGBUCF-DMNIUWJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine-15N2 is a stable isotope-labeled compound of uridine, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as in the development of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-15N2 involves the incorporation of nitrogen-15 into uridine. One method includes the use of [15N2]urea in the preparation process . The synthesis starts with the condensation of potassium cyanide with D-erythrose, followed by a series of reactions to introduce the nitrogen-15 isotope .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of 98 atom % 15N .

Mechanism of Action

Uridine-15N2 exerts its effects by incorporating into RNA during transcription. The labeled nitrogen atoms allow researchers to trace and study the metabolic pathways and interactions of uridine within the cell. The molecular targets include RNA polymerase and various enzymes involved in nucleoside metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine-15N2 is unique due to its specific labeling with nitrogen-15, which provides distinct advantages in tracing nitrogen metabolism and studying nucleoside interactions in biological systems. Its high isotopic purity ensures accurate and reliable results in research applications .

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

246.19 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i10+1,11+1

InChI Key

DRTQHJPVMGBUCF-DMNIUWJGSA-N

Isomeric SMILES

C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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